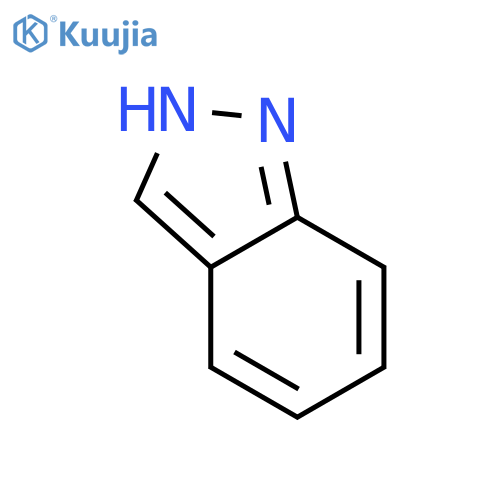

Cas no 271-42-1 (2H-Indazole)

2H-Indazole 化学的及び物理的性質

名前と識別子

-

- 2H-Indazole

- 1H-indazole

- 2H-Indazol

- indazole

- 1H-Benzopyrazole

- NSC-26336

- Indazole, 6

- AKOS000271187

- NSC90357

- InChI=1/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9

- BCP27336

- CHEMBL86795

- BB 0219702

- NS00010847

- SCHEMBL3056528

- SCHEMBL6295

- AM20060873

- Z276614452

- AB00376876-02

- indazol

- Q417106

- 271-44-3

- Isoindazole

- 1,2-Benzodiazole

- NSC26336

- 1,2-Diazaindene (VAN)

- SCHEMBL5379372

- SCHEMBL5376678

- AC-907/25014165

- NSC 26336

- J-504679

- SCHEMBL5376344

- FT-0627194

- UNII-7C4VQE5C03

- Benzopyrazole

- SY001125

- 1,2-Diazaindene

- Indazoles

- Indazole, 98%

- F1918-0009

- DTXSID4075374

- PS-4750

- CHEBI:36669

- 1H-indazol

- 1,2-Benzopyrazole

- P10014

- CHEBI:36670

- 1H-INDAZOLE [MI]

- MFCD00005691

- FT-0607899

- 2vta

- SCHEMBL5383265

- CS-W008689

- F0918-7060

- CS-0166940

- 2-Azaindole

- SCHEMBL5376627

- HY-40294

- AKOS024124233

- 4b2i

- SCHEMBL17515466

- NSC-90357

- 2-Azoindole

- MFCD20483705

- PB23156

- 7C4VQE5C03

- 1-H-indazole

- 271-42-1

- EN300-44212

- BDBM24627

- EINECS 205-978-4

- LZ1

- I0278

- Indazole, 5

- A5299

- 1H-indazole;Indazole

- Azaindole

- D83794

- WLN: T56 BMNJ

- DB-351709

- DB-024400

- DB-329997

- STL371246

- DB-182223

- 1,2-Benzodiazole;1,2-Benzopyrazole

-

- インチ: InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)

- InChIKey: BAXOFTOLAUCFNW-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC=C2)=CN1

計算された属性

- せいみつぶんしりょう: 118.05300

- どういたいしつりょう: 118.053098200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- PSA: 28.68000

- LogP: 1.56290

2H-Indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27060-1g |

2H-Indazole |

271-42-1 | 97% | 1g |

¥62.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS134-5g |

2H-Indazole |

271-42-1 | 97% | 5g |

¥261.0 | 2022-09-28 | |

| Alichem | A269002521-100g |

2H-Indazole |

271-42-1 | 95% | 100g |

$400.00 | 2023-09-02 | |

| abcr | AB548468-25g |

2H-Indazole; . |

271-42-1 | 25g |

€204.10 | 2025-02-13 | ||

| Ambeed | A673998-1g |

2H-Indazole |

271-42-1 | 97% | 1g |

$19.0 | 2025-03-16 | |

| Ambeed | A673998-5g |

2H-Indazole |

271-42-1 | 97% | 5g |

$37.0 | 2025-03-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192625A-25g |

2H-Indazole |

271-42-1 | 0.97 | 25g |

¥1436.4 | 2024-07-19 | |

| A2B Chem LLC | AF34014-25g |

2H-Indazole |

271-42-1 | 97% | 25g |

$58.00 | 2024-04-20 | |

| A2B Chem LLC | AF34014-500g |

2H-Indazole |

271-42-1 | 97% | 500g |

$787.00 | 2024-04-20 | |

| 1PlusChem | 1P00BGNY-5g |

2H-Indazole |

271-42-1 | 97% | 5g |

$24.00 | 2024-05-08 |

2H-Indazole 関連文献

-

Zixian Yang,Jin-Tao Yu,Changduo Pan Org. Biomol. Chem. 2022 20 7746

-

Chris S. Hawes,Paul E. Kruger Dalton Trans. 2014 43 16450

-

Mengchun Ye,Andrew J. F. Edmunds,James A. Morris,David Sale,Yejia Zhang,Jin-Quan Yu Chem. Sci. 2013 4 2374

-

4. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio studyJavier Catalán,José Luis G. de Paz,José Elguero J. Chem. Soc. Perkin Trans. 2 1996 57

-

5. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reactionRong Zhang,Zheng Liu,Qiujun Peng,Yijun Zhou,Lanting Xu,Xianhua Pan Org. Biomol. Chem. 2018 16 1816

2H-Indazoleに関する追加情報

2H-Indazole(271-42-1)に関する最新研究動向

2H-Indazole(CAS番号:271-42-1)は、近年、医薬品開発において重要な役割を果たしているヘテロ環化合物です。特に、その構造的多様性と生物学的活性により、抗がん剤、抗炎症剤、および神経疾患治療薬の開発において注目されています。本稿では、2H-Indazoleに関する最新の研究成果をまとめ、その応用可能性と今後の展望について考察します。

最近の研究では、2H-Indazole誘導体がさまざまな標的タンパク質に対して高い親和性を示すことが明らかになりました。例えば、ある研究では、2H-Indazoleを基本骨格とする化合物がチロシンキナーゼ阻害剤として機能���、がん細胞の増殖を効果的に抑制することが報告されています。この発見は、新規抗がん剤の開発において重要な意味を持ちます。

さらに、2H-Indazole誘導体の構造最適化に関する研究も進展しています。最新の計算化学的手法を用いた研究では、特定の置換基を導入することで、化合物の薬理活性と代謝安定性を同時に向上させることが可能であることが示されました。このような構造活性相関(SAR)研究は、より効果的で安全性の高い医薬品の設計に貢献しています。

臨床応用の面では、2H-Indazoleを基本骨格とするいくつかの候補化合物が現在、前臨床試験段階にあります。特に、ある製薬企業が開発中の2H-Indazole誘導体は、選択的な炎症性サイトカイン産生抑制能を示し、自己免疫疾患治療薬としての可能性が期待されています。動物モデルを用いた試験では、優れた有効性と忍容性が確認されており、近い将来の臨床試験開始が予定されています。

2H-Indazole研究の今後の課題としては、生体内動態のさらなる解明と製剤化技術の開発が挙げられます。最近の薬物動態学研究では、特定の2H-Indazole誘導体が肝代謝を受けやすいことが指摘されており、この問題を克服するための構造修飾やプロドラッグ化の戦略が検討されています。また、ナノ粒子製剤などの新しいドラッグデリバリーシステムを適用することで、バイオアベイラビリティの向上を図る研究も進行中です。

総括すると、2H-Indazole(271-42-1)を基本骨格とする化合物群は、多様な治療領域において有望な薬理活性を示しており、今後の医薬品開発において重要な位置を占めることが期待されます。特に、構造最適化とドラッグデリバリー技術の進歩により、その臨床応用の可能性はさらに拡大すると考えられます。今後の研究の進展に注目する必要があります。

271-42-1 (2H-Indazole) 関連製品

- 271-44-3(Indazole)

- 232-89-3(3H-Benzo[e]indazole)

- 253-66-7(Cinnoline)

- 230-17-1(BenzoCcinnoline)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 249916-07-2(Borreriagenin)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)